molecular formula C24H23N3O4S2 B2550728 N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 780788-05-8

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2550728
CAS RN: 780788-05-8
M. Wt: 481.59
InChI Key: QCDPPUGXYKRQFQ-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide" is a structurally complex molecule that is likely to have significant biological activity given its similarity to other compounds with known antiviral properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting potential antiviral applications, particularly against SARS-CoV-2 .

Synthesis Analysis

The synthesis of related compounds involves the formation of a thioacetamide bridge and the attachment of various aromatic rings through sulfanyl linkages. The process typically includes the creation of a pyrimidine ring, which is a common feature in many biologically active molecules. The synthesis is likely to involve multiple steps, including the formation of the pyrimidine ring followed by subsequent functionalization with aromatic substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as FT-IR, FT-Raman spectroscopy, and crystallography. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring tends to be inclined at various angles to the attached benzene ring, which can influence the molecule's intermolecular interactions and biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of amino groups and the electronegative atoms such as fluorine or chlorine. These substituents can lead to the formation of strong intermolecular hydrogen bonds, as well as weak intramolecular interactions. Such interactions are crucial for the stability of the molecule and can affect its binding affinity to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational signatures, have been explored using computational methods like density functional theory (DFT). The analysis of the hydrogen-bonded interactions and the impact of rehybridization and hyperconjugation on the molecule's stability are essential for understanding its behavior in biological systems. The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been predicted to assess the drug-likeness of these molecules .

Scientific Research Applications

Dual Inhibition Properties

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide and related analogs have been identified as potent dual inhibitors, particularly targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes play crucial roles in DNA synthesis and cell division, making them significant targets for anticancer drug development. For example, a study by Gangjee et al. (2008) demonstrates the synthesis of compounds with potent dual inhibitory activity against human TS and DHFR, highlighting the therapeutic potential of these compounds in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

The structural framework of N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide lends itself to modifications that have shown promising antitumor activities. Hafez and El-Gazzar (2017) explored derivatives of thieno[3,2-d]pyrimidine for their antitumor activity. This research underscores the compound's utility in developing novel anticancer agents with significant efficacy against various cancer cell lines, offering a basis for future anticancer drug development (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

The compound's structural scaffold has also been investigated for its antimicrobial potential. Studies have shown that modifications to the core structure can produce derivatives with potent antibacterial activities, suggesting the compound's utility in developing new antimicrobial agents. For instance, synthesis and evaluation of novel heterocyclic compounds containing the sulfonamido moiety, based on derivatives of this compound, have indicated strong antibacterial activity, pointing to its potential application in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Disease Treatment

Further research into enzyme inhibition by this compound and its derivatives underscores their potential in treating diseases through targeted enzyme inhibition. For example, the inhibition of acetohydroxyacid synthase (AHAS) by pyrimidinylthiobenzoates, to which N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is structurally related, has been explored for developing herbicides targeting specific plant enzymes without affecting other organisms (He et al., 2007).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-17-13-18-22(33-17)26-24(27(23(18)29)15-8-6-5-7-9-15)32-14-21(28)25-19-11-10-16(30-2)12-20(19)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPPUGXYKRQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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